molecular formula C8H9ClN2O2 B1460461 Methyl 4-chloro-2-hydrazinylbenzoate CAS No. 1388038-76-3

Methyl 4-chloro-2-hydrazinylbenzoate

Cat. No. B1460461
CAS RN: 1388038-76-3
M. Wt: 200.62 g/mol
InChI Key: SWHPXQYPIDASKR-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-hydrazinylbenzoate” is a chemical compound. It is a derivative of benzoic acid, which is a common constituent in a variety of essential oils and is frequently used as a food preservative . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9;/h2-4,11H,10H2,1H3 . This indicates that the compound has a molecular weight of 166.18 or 237.08 , depending on the presence of additional elements such as chlorine.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 166.18 or 237.08 , depending on the presence of additional elements such as chlorine.

Scientific Research Applications

Environmental Occurrence and Fate of Parabens

  • Parabens in Aquatic Environments : A study by Haman et al. (2015) reviews the knowledge on the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, chemically related to the benzoate family, show how chemicals used in consumer products persist and behave in water bodies. This research could hint at potential environmental studies relevant to similar chemicals like methyl 4-chloro-2-hydrazinylbenzoate, focusing on their biodegradability, persistence, and potential to form halogenated by-products [Haman, Dauchy, Rosin, & Munoz, 2015].

Health Aspects of Methyl Paraben

  • Health Effects of Methyl Paraben : Another study by Soni et al. (2002) evaluates the health aspects of methyl paraben, including its absorption, metabolism, acute toxicity, and potential for causing allergic reactions. Although this study is more focused on the health implications of parabens, it provides a model for how research on related chemicals, such as this compound, might approach understanding their health effects [Soni, Taylor, Greenberg, & Burdock, 2002].

Analytical Methods in Environmental Science

  • Analytical Methods for Environmental Samples : Panagiotopoulos and Sempéré (2005) review analytical techniques for sugar determination in marine samples, emphasizing methods for extracting sugars from various marine matrices and estimating total sugar content. This type of methodological research is essential for studying the environmental presence and impact of organic compounds, potentially including this compound, by highlighting techniques for detecting and quantifying chemical compounds in environmental samples [Panagiotopoulos & Sempéré, 2005].

Safety and Hazards

“Methyl 4-chloro-2-hydrazinylbenzoate” may pose certain hazards. For instance, it has been associated with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation, respectively . It is recommended to handle this compound with appropriate personal protective equipment and to avoid dust formation .

properties

IUPAC Name

methyl 4-chloro-2-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(9)4-7(6)11-10/h2-4,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHPXQYPIDASKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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